

# Characterization of Cabotegravir Nanoparticles: Application Notes and Protocols

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of cabotegravir nanoparticles. These guidelines are intended to assist in the development and quality control of long-acting injectable formulations of cabotegravir, a key antiretroviral drug for HIV treatment and prevention.

## **Physicochemical Characterization**

A thorough understanding of the physicochemical properties of cabotegravir nanoparticles is critical for ensuring product quality, stability, and in vivo performance. Key parameters include particle size, size distribution, surface charge, drug loading, and encapsulation efficiency.

## Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Dynamic Light Scattering (DLS) is the primary technique for determining the hydrodynamic diameter (particle size), polydispersity index (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability) of cabotegravir nanoparticles in suspension.[1][2][3][4] Consistent and reproducible measurements of these parameters are vital for monitoring batch-to-batch consistency and predicting the stability of the nanosuspension.

Experimental Protocol: Dynamic Light Scattering (DLS)



## Sample Preparation:

- Dilute the cabotegravir nanosuspension with an appropriate dispersant (e.g., deionized water or the formulation buffer) to an optimal concentration for DLS measurement. The concentration should be sufficient to obtain a stable signal without causing multiple scattering effects.
- Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid excessive energy that could alter the nanoparticle characteristics.

#### Instrument Setup:

- Use a calibrated DLS instrument (e.g., Malvern Zetasizer Nano ZSP).
- Set the measurement parameters:
  - Dispersant: Select the appropriate dispersant from the instrument's library or input its refractive index and viscosity.
  - Material: Input the refractive index of cabotegravir.
  - Equilibration Time: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for at least 120 seconds.
  - Measurement Angle: Typically 173° (backscatter).
  - Number of Measurements: Perform at least three replicate measurements.

#### Data Acquisition and Analysis:

- For particle size and PDI, the instrument measures the fluctuations in scattered light intensity over time and applies a correlation function to calculate the Z-average diameter and PDI.
- For zeta potential, the instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The electrophoretic mobility is then converted to zeta potential using the Helmholtz-Smoluchowski equation.

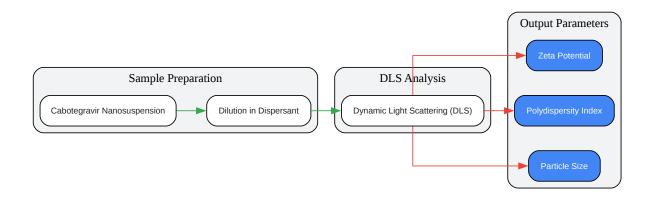


• Report the results as the mean ± standard deviation of the replicate measurements.

## Quantitative Data Summary:

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
NCAB	315 ± 26	< 0.3	Negative	[5]
NMCAB	318 ± 25	< 0.3	Negative	[5]
NMCAB	351.1	0.18	-26.8	[2]
NM2CAB	243 ± 2 to 378 ±	0.18 to 0.33	-25 to -35	[3]
CAB-GNPs (GLN7)	3.9 ± 0.1	0.5 ± 0.1	-33.1 ± 0.5	[4][6]

## Workflow for Physicochemical Characterization



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Caption: Workflow for DLS-based characterization.



## **Drug Loading and Encapsulation Efficiency**

Application Note: Determining the drug loading (DL) and encapsulation efficiency (EE) is crucial for assessing the drug content of the nanoparticles and the efficiency of the formulation process.[3] High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are standard methods for accurately quantifying cabotegravir.[1][3]

Experimental Protocol: HPLC/UPLC-MS/MS

- Total Drug Content (to calculate Drug Loading):
  - Accurately weigh a known amount of lyophilized cabotegravir nanoparticles or take a precise volume of the nanosuspension.
  - Dissolve the sample in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and completely dissolve the drug.
  - Filter the solution through a 0.22 μm syringe filter.
  - Analyze the filtrate using a validated HPLC or UPLC-MS/MS method to determine the concentration of cabotegravir.
- Free Drug Content (to calculate Encapsulation Efficiency):
  - Separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.
  - Collect the supernatant/filtrate.
  - Analyze the amount of cabotegravir in the supernatant/filtrate using HPLC or UPLC-MS/MS.
- Calculations:
  - Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

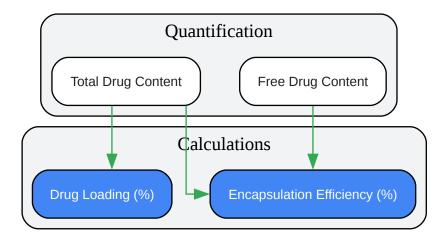


 Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100

## Quantitative Data Summary:

Formulation	Drug Loading (%)	Encapsulation Efficiency (%)	Reference
NMCAB	90	91	[5]
NCAB	86	63	[5]
NM2CAB	> 80	-	[3]
CAB-GNPs (GLN7)	-	97.2 ± 3.9	[6][7]

## Logical Relationship for DL and EE Calculation



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Caption: Relationship between quantified drug content and calculated parameters.

## Morphological and Solid-State Characterization

Visualizing the nanoparticles and understanding the physical state of the encapsulated drug are essential for a complete characterization.



## **Particle Morphology**

Application Note: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the nanoparticle morphology, including shape and surface texture.[3][4][6] This is a qualitative but critical assessment to confirm the particulate nature of the formulation.

Experimental Protocol: SEM/TEM

- Sample Preparation:
  - SEM: Place a drop of the diluted nanosuspension on a clean sample stub and allow it to air-dry or use a critical point dryer. Coat the dried sample with a thin layer of a conductive material (e.g., gold-palladium) using a sputter coater.
  - TEM: Place a drop of the diluted nanosuspension onto a carbon-coated copper grid and allow the solvent to evaporate. Negative staining with an electron-dense stain (e.g., phosphotungstic acid) may be used to enhance contrast.
- Imaging:
  - Insert the prepared sample into the electron microscope.
  - Acquire images at various magnifications to observe the overall morphology and individual particle details.

## **Solid-State Characterization**

Application Note: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are powerful techniques to investigate the solid-state properties of cabotegravir within the nanoparticles.[5][8] These methods can determine if the drug is in a crystalline or amorphous state, which can significantly impact its dissolution rate and stability.

Experimental Protocol: DSC and XRD

- Sample Preparation:
  - Lyophilize the cabotegravir nanosuspension to obtain a dry powder.



 Accurately weigh a small amount (typically 2-5 mg) of the lyophilized powder into an aluminum DSC pan or onto an XRD sample holder.

## DSC Analysis:

- Place the sample pan and a reference pan in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that includes the melting point of crystalline cabotegravir.
- The absence or a shift in the melting endotherm of cabotegravir in the nanoparticle formulation compared to the pure drug can indicate an amorphous state or drug-excipient interactions.

#### XRD Analysis:

- Mount the sample holder in the XRD instrument.
- Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
- The presence of sharp, characteristic peaks in the diffractogram indicates that the drug is in a crystalline state. A halo pattern with no distinct peaks suggests an amorphous state.[9]

## In Vitro Performance and Stability

Assessing the drug release characteristics and the stability of the nanoparticle formulation over time are critical for predicting its in vivo behavior and determining its shelf-life.

## In Vitro Drug Release

Application Note: In vitro release studies are performed to understand the rate and extent of cabotegravir release from the nanoparticles under physiological-like conditions.[6][7][10] These studies are essential for formulation optimization and for in vitro-in vivo correlation (IVIVC) development.

Experimental Protocol: Dialysis Bag Method

Setup:



- Place a known amount of the cabotegravir nanosuspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that retains the nanoparticles but allows the released drug to diffuse out.
- Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric fluid at pH 1.2) maintained at 37°C with constant stirring.[6][7]

## Sampling and Analysis:

- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analyze the concentration of cabotegravir in the collected samples using HPLC or a UV-Vis spectrophotometer.

## Data Analysis:

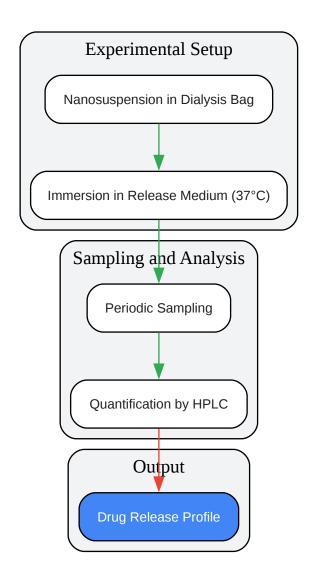
- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

#### Quantitative Data Summary:

Formulation	Release Medium	Cumulative Release	Time	Reference
CAB-GNPs (GLN7)	Simulated Gastric Buffer (pH 1.2)	62.1 ± 0.5%	-	[6][7]
CAB-GNPs (GLN7)	Physiological Buffer (pH 7.4)	45.5 ± 2.8%	-	[6][7]

Experimental Workflow for In Vitro Drug Release





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Caption: Workflow for in vitro drug release testing.

## **Stability Studies**

Application Note: The long-term physical stability of the nanosuspension is critical for its clinical application. Stability studies involve storing the formulation under different temperature conditions and monitoring key physicochemical parameters over time.[3][11]

Experimental Protocol: Long-Term Stability Assessment

Storage:



 Store aliquots of the cabotegravir nanosuspension at various temperatures, such as refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).

#### Testing:

- At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample from each storage condition.
- Analyze the samples for particle size, PDI, and zeta potential using DLS.
- Visually inspect the samples for any signs of aggregation, sedimentation, or changes in appearance.

#### Acceptance Criteria:

 The formulation is considered stable if the measured parameters remain within predefined acceptance criteria (e.g., particle size < 500 nm and PDI < 0.3).[11]</li>

## In Vitro Cellular Uptake

Application Note: For formulations intended to target specific cells or tissues, such as macrophages which are a key reservoir for HIV, it is important to assess the cellular uptake of the nanoparticles.[1][3]

Experimental Protocol: Macrophage Uptake Study

#### · Cell Culture:

 Culture human monocyte-derived macrophages (MDM) in 12-well plates at a density of 1 x 10^6 cells per well.[1][3]

#### Treatment:

- Treat the MDM with the cabotegravir nanoparticle formulation at a specific concentration (e.g., 100 μM).[3]
- Incubation and Collection:



- Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).
- At each time point, wash the cells with PBS to remove extracellular nanoparticles.
- Lyse the cells to release the internalized nanoparticles and drug.
- Quantification:
  - Quantify the intracellular concentration of cabotegravir using UPLC-MS/MS.

#### Quantitative Data Summary:

Formulation (100 µM)	Cell Type	Intracellular CAB (nmol/10^6 cells)	Time (h)	Reference
NCAB	MDM	0.58 ± 0.11	24	[3]
NMCAB	MDM	12.31 ± 0.46	24	[3]
NM2CAB	MDM	17.79 ± 2.92	24	[3]
NM3CAB	MDM	7.97 ± 1.76	24	[3]

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